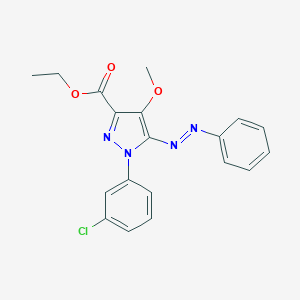
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a chlorophenyl, methoxy, and phenylazo groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Azo coupling: The phenylazo group is introduced via an azo coupling reaction, which involves the reaction of a diazonium salt with an aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and reduce reaction time.
化学反応の分析
Types of Reactions: Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its azo group.
作用機序
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.
類似化合物との比較
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:
Uniqueness:
- The presence of the phenylazo group in Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other similar compounds .
This comprehensive overview highlights the significance of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylate in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
特性
CAS番号 |
172701-50-7 |
|---|---|
分子式 |
C19H17ClN4O3 |
分子量 |
384.8 g/mol |
IUPAC名 |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(25)16-17(26-2)18(22-21-14-9-5-4-6-10-14)24(23-16)15-11-7-8-13(20)12-15/h4-12H,3H2,1-2H3 |
InChIキー |
DAYRMRXPFNRZEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
正規SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
同義語 |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenyl-pyrazole-3-carboxy late |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















